Home > Products > Screening Compounds P147254 > Ivacaftor Orthoisomer
Ivacaftor Orthoisomer - 873051-52-6

Ivacaftor Orthoisomer

Catalog Number: EVT-8955365
CAS Number: 873051-52-6
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ivacaftor Orthoisomer is a chemical compound primarily recognized for its role in the treatment of cystic fibrosis, a genetic disorder affecting the lungs and digestive system. The compound is classified as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for regulating chloride ions across epithelial cell membranes. Ivacaftor enhances the function of the CFTR protein in patients who have specific mutations that lead to its malfunction.

Source

Ivacaftor was developed by Vertex Pharmaceuticals and is marketed under the name Kalydeco. It was first approved by the U.S. Food and Drug Administration in January 2012 for use in patients aged six years and older who have specific mutations in the CFTR gene.

Classification

Ivacaftor falls under the category of CFTR modulators, specifically classified as a CFTR potentiator. This classification is based on its mechanism of action, which involves increasing the probability of the CFTR channel being open, thus improving chloride transport across cell membranes.

Synthesis Analysis

Methods

The synthesis of Ivacaftor Orthoisomer has been explored through various methods, with significant advancements in continuous flow synthesis techniques. One notable approach involves a multi-step continuous flow ozonolysis method combined with a flow sequence that constructs a quinolone scaffold. This method allows for efficient production, yielding approximately 7.2 grams of Ivacaftor per day on a laboratory scale, sufficient to treat around 50 patients daily .

Another synthesis route includes a one-pot two-step process starting from indole acetic acid amides, employing propyl phosphonic anhydride as a coupling agent. This method aims to enhance yield and reduce manufacturing costs .

Technical Details

The continuous flow synthesis method utilizes a continuous stirred tank reactor (CSTR) to facilitate slow reaction steps effectively. The integration of inline extraction and phase separation techniques further optimizes the process, making it safer and more efficient for large-scale production .

Molecular Structure Analysis

Structure

The molecular formula for Ivacaftor Orthoisomer is C24H28N2O3C_{24}H_{28}N_{2}O_{3}, and its structure features a quinolone core with various functional groups that contribute to its pharmacological activity. The compound's structural configuration is essential for its interaction with the CFTR protein.

Data

The compound's key structural features include:

  • A di-tert-butyl group that enhances lipophilicity.
  • A hydroxyl group that plays a role in hydrogen bonding interactions.
  • A carboxamide functional group that contributes to its binding affinity to the CFTR protein.
Chemical Reactions Analysis

Reactions

Ivacaftor undergoes several chemical reactions during its synthesis, including:

  • Ozonolysis: This reaction is critical for forming the quinolone scaffold.
  • Coupling Reactions: Involves coupling indole acetic acid derivatives with amines using coupling agents like propyl phosphonic anhydride.

Technical Details

The reactions are typically carried out under controlled conditions to ensure high purity and yield. For instance, the ozonolysis step requires careful monitoring of ozone concentrations to avoid by-product formation .

Mechanism of Action

Process

Ivacaftor functions by binding to the CFTR protein at specific sites, enhancing its opening probability and thereby facilitating chloride ion transport across epithelial cells. This action helps restore normal ion balance in tissues affected by cystic fibrosis.

Data

Clinical studies have demonstrated that Ivacaftor significantly improves lung function and reduces pulmonary exacerbations in patients with specific CFTR mutations. The drug's efficacy is closely linked to its ability to stabilize the open conformation of the CFTR channel .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 392.49 g/mol
  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH: Typically formulated at a neutral pH for pharmaceutical applications.

Relevant analyses indicate that Ivacaftor exhibits good stability profiles under various storage conditions, making it suitable for long-term therapeutic use .

Applications

Scientific Uses

Ivacaftor Orthoisomer is primarily utilized in treating cystic fibrosis patients with specific mutations in the CFTR gene. Its application has revolutionized treatment protocols, significantly improving patient outcomes by addressing the underlying cause of the disease rather than merely alleviating symptoms.

Furthermore, ongoing research explores potential uses of Ivacaftor in combination therapies with other CFTR modulators like lumacaftor and tezacaftor, aiming to enhance therapeutic efficacy across a broader range of CF mutations .

Synthetic Methodologies for Ivacaftor Ortho Isomer

Retrosynthetic Analysis of Ortho-Substituted Quinoline Scaffolds

The retrosynthetic disconnection of ivacaftor orthoisomer (N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide; CAS 873051-52-6) centers on two key fragments: the dihydroquinoline carboxylic acid moiety and the ortho-substituted aniline derivative. Strategic bond disconnections reveal two principal approaches: [2] [8]

  • Quinoline Core First (Approach A–D): The quinoline fragment (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) is synthesized prior to coupling with the aniline component (5-amino-2,4-di-tert-butylphenol or its protected variant). This leverages the Gould–Jacobs reaction for quinoline cyclization.
  • Late-Stage Quinoline Formation (Approach E): The quinoline ring is constructed after amide bond formation, starting from methyl anthranilate, (E)-3-methoxyacryloyl chloride, and protected aniline (5-amino-2,4-di-tert-butylphenyl methyl carbonate). [2] [8]

Ortho-isomer specificity is dictated by the steric profile of the 3,5-di-tert-butyl-2-hydroxyphenyl group, which necessitates regioselective aniline synthesis to avoid undesired para-substituted byproducts. Fragment coupling relies on amide bond formation between the quinoline C3-carboxyl and aniline nitrogen, demanding precise control to prevent epimerization or decomposition. [1] [4] [8]

Table 1: Retrosynthetic Pathways for Ivacaftor Orthoisomer

ApproachQuinoline Fragment SynthesisAniline Fragment SynthesisCoupling Method
A (Vertex)Gould–Jacobs reactionNitration of di-tert-butylphenolHATU/DMF
Bo-Nitrobenzoic acid routeReduction of 5-nitroisomerStandard amidation
ENot pre-formedProtected 5b (methyl carbonate)T3P/2-MeTHF

Gould–Jacobs Reaction Optimization for Dihydroquinoline Fragment Synthesis

The Gould–Jacobs reaction is pivotal for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylate core. This multistep sequence begins with condensation of aniline and diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by thermal cyclization and decarboxylation. Optimization addresses three critical challenges: [2] [3] [8]

  • Cyclization Efficiency: Early routes used POCl₃/polyphosphoric acid (PPA) at 140–150°C for Friedel–Crafts acylation, yielding 64% over three steps. Modern adaptations employ diphenyl ether at 228–232°C, eliminating corrosive PPA and enhancing reproducibility for scale-up.
  • Temperature Control: Microwave-assisted cyclization reduces reaction times from hours to minutes while suppressing decarboxylation side products.
  • Decarboxylation: Copper-catalyzed thermal decarboxylation of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in quinoline solvent achieves 92% yield of the free carboxylic acid (4-oxo-1,4-dihydroquinoline-3-carboxylic acid), superior to classical acid/base hydrolysis. [10]

Table 2: Optimization Parameters for Gould–Jacobs Reaction

ParameterClassical MethodOptimized MethodImpact
Cyclization ReagentPOCl₃/PPANone (neat, 228–232°C)Eliminates corrosive reagents
Cyclization SolventMineral oil/Dowtherm ADiphenyl etherEasier removal, higher purity
Cyclization Time1.5–3 hours30–45 minutes (microwave)Reduced decomposition
Decarboxylation MethodAqueous NaOH + heatCu powder/quinoline, 220°CYield ↑ 64% → 92%

Amide Bond Coupling Strategies: HATU vs. T3P Reagent Efficacy

Coupling the dihydroquinoline carboxylic acid fragment (4a) with the ortho-substituted aniline (5a or 5b) is the pivotal bond-forming step. Vertex Pharmaceuticals’ evolution from HATU to T3P demonstrates reagent selection’s role in yield and scalability: [2] [8]

  • HATU-Mediated Coupling: Initial routes used 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF), yielding ivacaftor orthoisomer in 71% after chromatographic purification. Drawbacks include:
  • Epimerization risk at the labile quinoline C3 chiral center.
  • Chromatography requirements due to triazole byproducts.
  • High reagent cost.
  • T3P® (Propylphosphonic Anhydride) Coupling: Improved routes utilize T3P (50% w/w in ethyl acetate) with pyridine in 2-methyltetrahydrofuran (2-MeTHF):
  • In situ activation forms mixed anhydrides, enabling coupling at 0–25°C.
  • Higher atom economy and lower epimerization (≤0.5% diastereomers).
  • Crystallization replaces chromatography: Hydrolysis of protected intermediate 16 with methanol/sodium methoxide directly yields ivacaftor orthoisomer.

T3P’s superiority lies in its aqueous workup compatibility and generation of water-soluble byproducts, streamlining isolation of the ortho-isomer without contaminating para-analogs. [2] [8]

Regioselective Nitration and Protection-Deprotection Sequences in Aniline Synthesis

Synthesis of the ortho-specific aniline fragment (5-amino-2,4-di-tert-butylphenol) demands precise regioselective nitration to avoid the sterically favored para-position. Key innovations include: [6] [8]

  • Protection Strategy: Phenol protection as methyl carbonate (22) using methyl chloroformate switches the directing effect from OH (strong ortho/para activator) to a moderate electron-withdrawing group. Nitration of 22 with HNO₃ in dichloromethane at –5°C yields the 5-nitro isomer 23 with 8:1 regioselectivity, crystallizable from hexane.
  • Ortho-Directing Alternatives: Fe(NO₃)₃·9H₂O promotes radical nitration via •NO₂, achieving ortho-selectivity for electron-rich anilines without protection. However, tert-butyl group sterics limit efficacy for di-tert-butyl substrates.
  • Deprotection-Reduction Sequence: Hydrogenation of 23 (2 bar H₂, Pd/C, methanol) directly yields protected aniline 5b. Alternatively, hydrolysis of 23 with KOH/methanol gives 5-nitro-2,4-di-tert-butylphenol (24), reduced to 5a via ammonium formate/Pd-C (quantitative yield).

Table 3: Regioselective Nitration Outcomes for Aniline Fragment

SubstrateConditionsRegioisomer Ratio (5-nitro:3-nitro)Yield
Unprotected phenolHNO₃, CH₂Cl₂, 0°C1:1.5<30%
Methyl carbonate (22)HNO₃, CH₂Cl₂, –5°C8:185%
Methyl carbonate (22)Fe(NO₃)₃·9H₂O, MeCN, 80°C3:172%

Ortho-Isomer-Specific Purification Techniques: Crystallization vs. Chromatography

Separation of ivacaftor orthoisomer from residual para-isomers or des-tert-butyl impurities exploits steric and polarity differences: [4] [8]

  • Chromatographic Methods: Initial routes required silica gel chromatography (ethyl acetate/hexane gradients) to resolve ortho- and para-carboxamide isomers, yielding 71% pure product. This is impractical for metric-ton scale due to low throughput and high solvent consumption.
  • Crystallization-Driven Purification: T3P-based routes enable crystallization as the sole purification:
  • Crude Ivacaftor Orthoisomer: Dissolved in methanol/water (4:1) at 60°C and cooled to 0°C achieves >99.5% purity (HPLC) and 85% recovery.
  • Solvent Selection: Hexane crystallizes nitrocarbonate intermediate 23, while methanol/water isolates final ivacaftor. Tert-butyl groups enhance crystallinity by limiting molecular flexibility.
  • Yield and Purity Metrics: Crystallization affords 92–95% pure ivacaftor orthoisomer with ≤0.1% para-isomer, outperforming chromatography (71% yield, 98% purity). No chiral resolution is needed due to the T3P protocol’s minimal racemization.

Table 4: Purification Techniques for Ivacaftor Orthoisomer

MethodConditionsPurityYieldScale Limitation
Column ChromatographySilica gel, EtOAc/hexane98%71%<100 g
Crystallization (Intermediate)Hexane, –20°C99%90%Multi-kilogram
Crystallization (Final)Methanol/water (4:1), 0°C99.5%85%Industrial

Properties

CAS Number

873051-52-6

Product Name

Ivacaftor Orthoisomer

IUPAC Name

N-(3,5-ditert-butyl-2-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)14-11-17(24(4,5)6)21(28)19(12-14)26-22(29)16-13-25-18-10-8-7-9-15(18)20(16)27/h7-13,28H,1-6H3,(H,25,27)(H,26,29)

InChI Key

IYUOJODHESOPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.